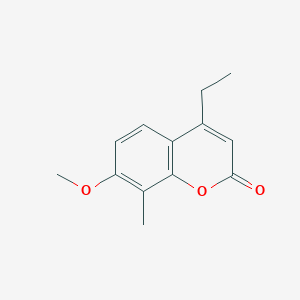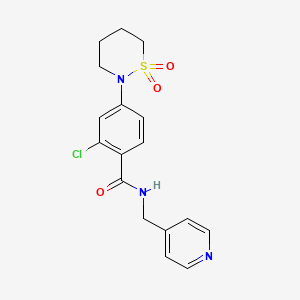
methyl 2,3,5,6-tetrafluoro-4-(4-morpholinyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "methyl 2,3,5,6-tetrafluoro-4-(4-morpholinyl)benzoate" is expected to be a fluorinated benzoate derivative, incorporating morpholine as a functional group. Its structure suggests potential applications in various fields, including materials science and pharmaceutical research, due to the unique properties conferred by the fluorinated aromatic system and the morpholine moiety.
Synthesis Analysis
Synthetic approaches for similar fluorinated compounds often involve nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms, which can make the aromatic ring more susceptible to nucleophilic attacks. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene, indicating a possible pathway for synthesizing related fluorinated aromatic compounds (Sasaki, Tanabe, & Yoshifuji, 1999).
Molecular Structure Analysis
Molecular structure analysis of fluorinated compounds reveals significant effects on molecular geometry due to the presence of fluorine atoms. X-ray crystallography studies provide insights into the crystal and molecular structure, such as bond lengths, bond angles, and molecular conformations. For example, analysis of morpholino derivatives and fluorinated benzoates could involve determining the orientation of substituents and the impact of fluorination on molecular stability and reactivity.
Chemical Reactions and Properties
Chemical reactions involving fluorinated compounds can include substitutions, additions, and eliminations, with fluorine atoms influencing reactivity and outcome. The presence of a morpholine group can introduce nucleophilicity and basicity to the compound, affecting its reactions with electrophiles and acids. Studies on similar compounds, such as reactions of tetrafluorobenzenes with cyclic amines, illustrate how the reactant ratio and the presence of fluorine can direct the formation of different products, highlighting the versatile chemistry of fluorinated compounds (Amosova et al., 2005).
properties
IUPAC Name |
methyl 2,3,5,6-tetrafluoro-4-morpholin-4-ylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F4NO3/c1-19-12(18)6-7(13)9(15)11(10(16)8(6)14)17-2-4-20-5-3-17/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTOQODNBLGVLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C(=C1F)F)N2CCOCC2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3,5,6-tetrafluoro-4-morpholin-4-ylbenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(methylthio)phenyl][4-(pyridin-3-yloxy)piperidin-1-yl]acetic acid](/img/structure/B5679822.png)
![1-ethyl-6-oxo-N-[2-(8-quinolinyloxy)ethyl]-3-piperidinecarboxamide](/img/structure/B5679832.png)
![4-phenyl-1-[2-(trifluoromethyl)pyrimidin-4-yl]azepane](/img/structure/B5679842.png)




![2-(4-fluorophenyl)-N-(1-methyl-2-pyridin-3-ylethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5679870.png)
![(1S*,5R*)-3-benzoyl-6-(1-pyrrolidinylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5679884.png)
![3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylbenzamide](/img/structure/B5679898.png)
![4,9-dihydro-2H-[1,3]thiazolo[4,5-b][1,5]benzodiazepin-2-one](/img/structure/B5679908.png)
![1-ethyl-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1H-pyrazole-5-sulfonamide](/img/structure/B5679909.png)
![N,N-dimethyl-3-[4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperazin-1-yl]propan-1-amine](/img/structure/B5679916.png)
